Derivative Antifungal Potency Against Fluconazole-Resistant Candida spp. vs. Fluconazole
When 6-Methylpyridine-3-carbohydrazide is used as a building block to synthesize functionally substituted pyridine-carbohydrazides (specifically 'Compound 6'), it yields a derivative with significantly superior antifungal activity compared to the clinical standard fluconazole. Against fluconazole-resistant Candida glabrata, Compound 6 achieved a Minimum Inhibitory Concentration (MIC) of 16 µg/mL and a growth inhibition of 92.57% [1]. In direct comparison, fluconazole exhibited a higher MIC of 20 µg/mL and only 81.88% growth inhibition against the same strain under identical assay conditions [1]. This demonstrates that the specific 6-methyl scaffold enables the generation of derivatives that can outperform a leading antifungal drug against clinically relevant resistant pathogens.
| Evidence Dimension | Antifungal activity (MIC and % growth inhibition) against fluconazole-resistant Candida glabrata |
|---|---|
| Target Compound Data | MIC = 16 µg/mL; Inhibition = 92.57% |
| Comparator Or Baseline | Fluconazole (MIC = 20 µg/mL; Inhibition = 81.88%) |
| Quantified Difference | MIC is 4 µg/mL lower; Inhibition is 10.69 percentage points higher |
| Conditions | Broth microdilution assay; 24-hour incubation; C. glabrata ATCC 2001 strain |
Why This Matters
This head-to-head data validates that derivatives from this specific core scaffold are not merely active, but can be engineered to outperform first-line clinical antifungals against drug-resistant strains, making it a high-value starting material for antimicrobial drug discovery programs targeting MDR pathogens.
- [1] Al-Rashida, M., et al. (2023). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. Molecules, 28(1), 212. View Source
